

The Morpholine Motif: Strategic Integration in Modern Drug Design

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Compound of Interest

Compound Name: 2-Morpholin-4-yl-propylamine

CAS No.: 1005-04-5

Cat. No.: B173189

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Core Directive: The Physicochemical Anchor

In the landscape of medicinal chemistry, the morpholine ring is not merely a structural filler; it is a privileged scaffold that solves specific pharmacokinetic (PK) bottlenecks. Unlike its carbocyclic analog (cyclohexane) or its nitrogenous cousin (piperidine), morpholine offers a unique "Goldilocks" zone of physicochemical properties.

The decision to incorporate a morpholine moiety is usually driven by three causality-based factors:

- Basicity Modulation (The pKa Shift):
 - Piperidine pKa: ~11.2 (Highly basic, often fully ionized at physiological pH).
 - Morpholine pKa: ~8.3.
 - Causality: The inductive electron-withdrawing effect of the oxygen atom reduces the electron density on the nitrogen. This lowers the pKa by nearly 3 log units compared to piperidine. Consequently, at physiological pH (7.4), a significant fraction of morpholine

exists as the free base. This equilibrium is critical for membrane permeability and blood-brain barrier (BBB) penetration, while still retaining enough basicity for lysosomotropic trapping or solubility enhancement.

- Solubility & Lipophilicity (LogP Tuning):
 - The ether oxygen acts as a hydrogen bond acceptor, lowering the LogP (lipophilicity) relative to piperidine. This is a standard tactic to rescue a lead compound that is too lipophilic (high LogP) without adding a metabolically labile polar group.
- Metabolic Blocking:
 - Placing a morpholine ring can block metabolic hotspots on aromatic rings, although the morpholine ring itself has specific metabolic liabilities (discussed in Section 4).

Synthetic Methodologies: Installing the Ring

To ensure reproducibility and scalability, we focus on two high-fidelity protocols: Palladium-Catalyzed Amination (for direct aryl attachment) and Nucleophilic Substitution (for linker attachment, as seen in Gefitinib).

Protocol A: Buchwald-Hartwig N-Arylation of Morpholine

Use Case: Attaching morpholine directly to an aromatic core (e.g., Linezolid precursors or kinase inhibitors).

Reagents & Causality:

- Catalyst:

or

.
- Ligand: BINAP or Xantphos. Why: Bidentate phosphines prevent β -hydride elimination and stabilize the Pd(0) species.
- Base:

or

. Why: Strong inorganic bases facilitate the deprotonation of the morpholine amine in the catalytic cycle.

Step-by-Step Workflow:

- Inerting: Charge a dry Schlenk flask with aryl halide (1.0 equiv), morpholine (1.2 equiv), (1.4 equiv), and ligand (5-10 mol%). Evacuate and backfill with Argon ().
- Catalyst Addition: Add Pd source (e.g., , 2-5 mol%) under positive Argon pressure.
- Solvation: Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration). Note: Degas solvent prior to addition to prevent catalyst oxidation.
- Heating: Heat to 80–100°C for 12–18 hours. Monitor via LC-MS.
- Workup: Filter through a Celite pad (removes Pd black/salts). Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: O-Alkylation (The Gefitinib Route)

Use Case: Attaching morpholine via a tether (solubility tail).

Step-by-Step Workflow:

- Precursor Prep: Start with the phenol intermediate (e.g., 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol).
- Reagent: 3-Morpholinopropyl chloride (or its hydrochloride salt).
- Base:

(excess, 3.0 equiv). Why: Potassium carbonate is preferred over sodium bases for phenol alkylation in DMF due to the "template effect" and solubility.

- Conditions: DMF, 80°C, 4 hours.
- Validation: The reaction is driven by the formation of the ether linkage. The morpholine remains intact as a tertiary amine, providing the solubility handle.

Therapeutic Case Studies: The Morpholine

Advantage

Data Summary: Morpholine in Blockbuster Drugs[1][2]

[3]

Drug	Class	Target	Role of Morpholine
Gefitinib (Iressa)	Oncology	EGFR Kinase	Solubility Tail: Attached via propoxy linker. Improves aqueous solubility and PK profile without interfering with the ATP-binding hinge region.
Linezolid (Zyvox)	Antibiotic	23S Ribosome	Pharmacophore: Directly attached to the aryl fluorophenyl core.[1] Critical for binding orientation; however, it is also the site of metabolism.
Timolol	Beta-blocker	-adrenergic	H-Bonding: The morpholine oxygen participates in H-bonding networks, influencing receptor affinity and subtype selectivity.
Rivaroxaban	Anticoagulant	Factor Xa	Binding Motif: The morpholinone (oxidized morpholine) acts as a neutral surrogate for a basic group, avoiding non-specific binding.

Deep Dive: Gefitinib (Iressa)

In the design of Gefitinib, the quinazoline core is the ATP-competitive scaffold. However, early analogues suffered from poor solubility.

- The Fix: Introduction of the 3-morpholinopropoxy group at the C-6 position.
- Mechanism: The morpholine nitrogen (pKa ~8) is protonated in the stomach, aiding dissolution. In the blood (pH 7.4), it exists in equilibrium, allowing cellular entry. The ether oxygen in the linker adds flexibility.

Metabolic Stability & Toxicity (The "Self-Validating" System)

While morpholine is generally stable, it is not metabolically inert. A self-validating drug design process must screen for Morpholine Ring Oxidation.

The Linezolid Liability

Linezolid undergoes a specific metabolic pathway that does not involve CYP450 but rather non-enzymatic chemical oxidation and MAO (Monoamine Oxidase) interactions.

The Pathway:

- Ring Opening: Formation of (hydroxyethyl)glycine metabolites (Metabolite A).
- Lactam Formation: Oxidation of the morpholine ring to a morpholin-3-one (Metabolite B).
- Consequence: These metabolites are antimicrobially inactive but can accumulate in renal impairment.

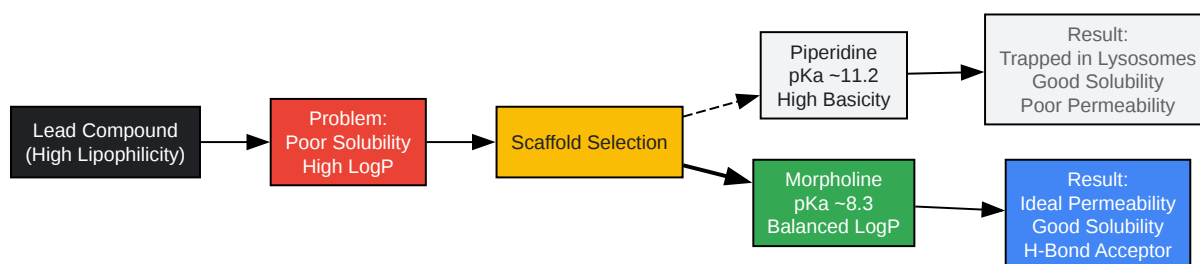
Toxicology Alert:

- N-Nitroso Formation: Secondary amines (like free morpholine) can form carcinogenic N-nitrosamines in the presence of nitrites. Design Rule: In drugs, the morpholine nitrogen is usually tertiary (substituted), preventing direct nitrosylation, but metabolic N-dealkylation can re-expose the secondary amine risk.

Visualization of Pathways

Diagram 1: The Physicochemical Logic of Morpholine

This diagram illustrates the decision matrix for choosing morpholine over piperidine or cyclohexane.

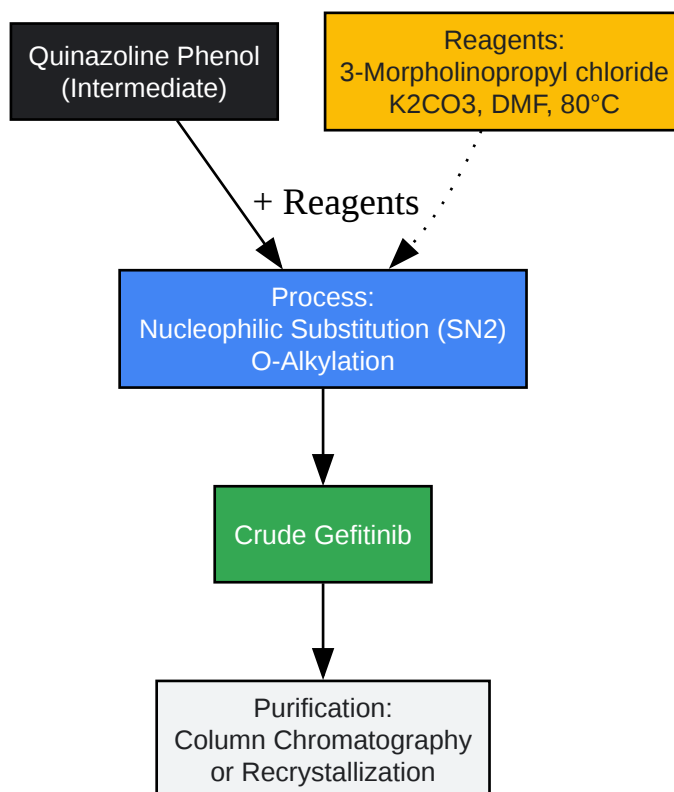


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Caption: Comparative analysis of physicochemical outcomes when substituting a lead scaffold with Piperidine vs. Morpholine.

Diagram 2: Gefitinib Synthesis (Morpholine Installation)

This diagram details the specific O-alkylation workflow used in the synthesis of Gefitinib.



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Caption: Synthetic workflow for the installation of the morpholine solubility tail in Gefitinib via O-alkylation.

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Sources

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